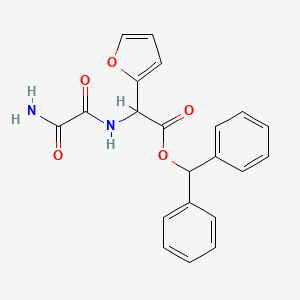

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate

Description

Structural Characterization of Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under the Chemical Abstracts Service number 69027-03-8, providing a unique identifier for database searches and chemical procurement. The International Union of Pure and Applied Chemistry name has been reported as diphenylmethyl 2-(carbamoylformamido)-2-(furan-2-yl)acetate, which systematically describes the molecular structure by identifying the key functional groups and their connectivity.

The molecular formula C₂₁H₁₈N₂O₅ indicates the presence of twenty-one carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The molecular weight has been determined to be 378.38 atomic mass units, consistent with the elemental composition. The compound is also catalogued under the Molecular Design Limited number MFCD08448161, facilitating identification in chemical databases.

The Simplified Molecular-Input Line-Entry System representation O=C(OC(C1=CC=CC=C1)C2=CC=CC=C2)C(NC(C(N)=O)=O)C3=CC=CO3 provides a linear notation that unambiguously describes the molecular structure. This notation reveals the presence of three distinct aromatic ring systems: two benzene rings forming the benzhydryl moiety and one furan ring, along with multiple carbonyl and amide functional groups that contribute to the compound's structural complexity.

Molecular Architecture Analysis

The molecular architecture of this compound exhibits several notable structural features that influence its chemical and physical properties. The benzhydryl group consists of two phenyl rings connected to a central carbon atom, creating a bulky protecting group commonly used in organic synthesis. The furan-2-yl moiety introduces a five-membered aromatic heterocycle containing oxygen, which significantly affects the electronic distribution within the molecule. The acetamido functionality provides hydrogen bonding capabilities and contributes to the compound's potential biological activity.

The presence of multiple stereocenters within the molecule creates opportunities for stereoisomerism, particularly at the carbon center bearing both the acetamido and furan substituents. The spatial arrangement of these functional groups influences intermolecular interactions and conformational preferences in both solid and solution phases. The carbonyl groups present in the structure are positioned to participate in various types of hydrogen bonding interactions, both intramolecularly and intermolecularly.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for this compound were not directly available in the search results, the general principles of crystallographic analysis for compounds containing similar structural motifs can be applied. Compounds featuring benzhydryl protecting groups typically exhibit specific packing arrangements in the solid state due to the steric bulk of the diphenylmethyl moiety. The furan ring system introduces additional constraints on molecular packing due to its planar aromatic nature and the presence of the oxygen heteroatom.

Crystallographic studies of related furan-containing compounds demonstrate that the furan ring generally adopts a planar conformation with minimal deviation from planarity. The acetamido functionality in similar structures shows characteristic bond lengths and angles, with the carbon-nitrogen bond exhibiting partial double bond character due to resonance effects. The carbonyl groups typically display standard geometric parameters consistent with their electronic structure.

The storage requirements specified as "sealed in dry, 2-8°C" suggest that the compound may have specific crystalline stability considerations. This temperature range indicates potential thermal sensitivity of the crystal structure, possibly due to conformational changes or hydrogen bonding rearrangements at higher temperatures.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution is influenced by several factors including solvent interactions, intramolecular hydrogen bonding, and steric effects from the benzhydryl group. The bulky benzhydryl moiety restricts rotation around certain bonds while simultaneously providing a hydrophobic environment that affects solubility and aggregation behavior. The furan ring maintains its aromatic character in solution, contributing to the overall electronic delocalization within the molecule.

Rotational barriers around the carbon-carbon bonds connecting the various functional groups create distinct conformational populations in solution. The acetamido group can adopt different orientations relative to the furan ring, with each conformation having different energies and populations depending on the solvent environment. Polar solvents tend to stabilize conformations that maximize hydrogen bonding interactions, while nonpolar solvents favor conformations that minimize dipolar interactions.

The compound's conformational flexibility is constrained by the rigidity of the aromatic ring systems and the partial double bond character of the amide linkages. Temperature-dependent nuclear magnetic resonance studies would be expected to reveal coalescence phenomena for conformational exchange processes, providing insights into the energy barriers for conformational interconversion.

Spectroscopic Fingerprinting

Spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features. The presence of multiple functional groups creates a complex spectroscopic profile that demands careful analysis and interpretation. Each spectroscopic method provides complementary information about different aspects of the molecular structure and dynamics.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within this compound. The proton nuclear magnetic resonance spectrum would be expected to show signals characteristic of aromatic protons from both the benzhydryl and furan systems. The benzhydryl protons typically appear in the aromatic region between 7.0 and 7.5 parts per million, with the central benzhydryl proton appearing as a characteristic singlet around 6.8-7.2 parts per million.

The furan ring protons exhibit distinctive chemical shifts due to the electronic effects of the oxygen heteroatom. The proton at the 3-position of the furan ring typically appears around 6.3-6.4 parts per million, while the protons at the 4- and 5-positions appear in the range of 7.3-7.6 parts per million. The acetamido protons show characteristic patterns, with the amide nitrogen-hydrogen protons appearing as broad signals due to quadrupolar relaxation effects.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzhydryl aromatic | 7.0-7.5 | Multiplet | 10H |

| Benzhydryl central | 6.8-7.2 | Singlet | 1H |

| Furan H-3 | 6.3-6.4 | Doublet | 1H |

| Furan H-4 | 7.3-7.4 | Triplet | 1H |

| Furan H-5 | 7.5-7.6 | Doublet | 1H |

| Acetamido protons | 5.5-6.5 | Broad | Variable |

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework of the molecule, with characteristic signals for carbonyl carbons appearing in the 160-180 parts per million region. The aromatic carbons from the benzhydryl and furan systems would appear in the 110-140 parts per million range, with the quaternary carbons typically showing reduced intensity due to longer relaxation times.

Infrared Vibrational Mode Correlations

Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching vibrations would be expected to appear in the region between 1630 and 1750 wavenumbers, with multiple bands due to the presence of different carbonyl environments. The ester carbonyl group would typically appear around 1735-1765 wavenumbers, while the amide carbonyl vibrations would occur at lower frequencies around 1630-1700 wavenumbers.

The aromatic carbon-carbon stretching vibrations from both the benzhydryl and furan systems would contribute to absorptions in the 1440-1625 wavenumber region. The furan ring specifically exhibits characteristic absorption patterns that distinguish it from benzene ring systems, with unique vibrations associated with the carbon-oxygen bonds and the heterocyclic nature of the ring.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Ester C=O stretch | 1735-1765 | Strong | Carbonyl vibration |

| Amide C=O stretch | 1630-1700 | Strong | Amide I band |

| Aromatic C=C stretch | 1440-1625 | Medium-Weak | Ring vibrations |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic protons |

| Aliphatic C-H stretch | 2850-2990 | Medium-Strong | Alkyl protons |

| N-H stretch | 3150-3550 | Medium-Broad | Amide protons |

The nitrogen-hydrogen stretching vibrations from the acetamido group would appear in the 3150-3550 wavenumber region, typically as broad absorptions due to hydrogen bonding effects. The aromatic carbon-hydrogen stretching vibrations would occur in the 3000-3100 wavenumber region, distinguishing them from aliphatic carbon-hydrogen stretches that appear at lower frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak would be expected at mass-to-charge ratio 378, corresponding to the molecular weight of the compound. The intensity of the molecular ion peak would depend on the ionization method used, with electron impact ionization typically producing weaker molecular ion peaks for compounds containing labile functional groups.

Characteristic fragmentation patterns would include loss of the benzhydryl group, which is a common protecting group designed to be readily removable. The benzhydryl cation at mass-to-charge ratio 167 would be expected to appear as a significant fragment due to the stability of this carbocation. Loss of the furan ring or portions thereof would create additional diagnostic fragments that help confirm the structural assignment.

The acetamido functionality would contribute to specific fragmentation patterns, including potential McLafferty rearrangements and alpha-cleavage reactions. The presence of multiple nitrogen atoms requires consideration of the nitrogen rule, which states that compounds containing even numbers of nitrogen atoms have even-numbered molecular weights, consistent with the observed molecular weight of 378.

| Fragment | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |

|---|---|---|---|

| Molecular ion | 378 | Variable | [M]⁺- |

| Benzhydryl loss | 211 | Medium | [M-C₁₃H₁₁]⁺ |

| Benzhydryl cation | 167 | Strong | [C₁₃H₁₁]⁺ |

| Furan fragment | 81 | Medium | [C₄H₅O]⁺ |

| Acetamido fragment | 58 | Medium | [C₂H₄NO]⁺ |

The fragmentation patterns provide structural confirmation and can be used to distinguish this compound from related structures or synthetic intermediates. The relative intensities of various fragments depend on the stability of the resulting ions and the ease of the fragmentation process, providing insights into the electronic structure and bonding patterns within the molecule.

Properties

IUPAC Name |

benzhydryl 2-(furan-2-yl)-2-(oxamoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c22-19(24)20(25)23-17(16-12-7-13-27-16)21(26)28-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H,(H2,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWGGNWSGDPVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(C3=CC=CO3)NC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855708 | |

| Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69027-03-8 | |

| Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Furan-2-ylacetic acid derivatives: These provide the furan-2-yl group attached to the acetyl backbone. The acid or its activated derivatives (e.g., acid chlorides) are commonly used as precursors.

- Amino-oxoacetamide: This fragment is introduced via coupling reactions, often involving protected amino acids or their derivatives.

- Benzhydryl alcohol or benzhydryl chloride: Used for esterification to form the benzhydryl ester group.

Synthetic Route Outline

Synthesis of 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid intermediate:

This step involves coupling of 2-amino-2-oxoacetamide with furan-2-ylacetic acid or its derivatives. Peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) or active esters may be employed to facilitate amide bond formation under mild conditions.Protection and Activation of Functional Groups:

To prevent side reactions, protecting groups such as benzyloxycarbonyl (Cbz) may be used on the amino group, as seen in related compounds (e.g., 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid). Activation of the carboxylic acid for esterification is typically done by conversion to acid chlorides or anhydrides.Esterification with Benzhydryl Alcohol:

The activated acid intermediate is reacted with benzhydryl alcohol to form the benzhydryl ester. This can be catalyzed by acid catalysts or carried out under basic conditions depending on the reactivity of intermediates. The reaction is usually performed in anhydrous solvents like dichloromethane or tetrahydrofuran at controlled temperatures to avoid decomposition of sensitive groups.Purification and Characterization:

The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is done using NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |

|---|---|---|---|---|

| Amide bond formation | Carbodiimide (DCC/EDC), HOBt or NHS | 0–25 °C | Dichloromethane, DMF | Mild conditions to preserve furan |

| Protection of amino group | Benzyloxycarbonyl chloride (Cbz-Cl) | 0–5 °C | Aqueous base, DCM | Protects amino functionality |

| Activation of carboxylic acid | Thionyl chloride or oxalyl chloride | 0–10 °C | DCM, anhydrous | Forms acid chloride intermediate |

| Esterification | Benzhydryl alcohol, base or acid catalyst | 0–25 °C | DCM, THF | Ester formation under mild conditions |

| Purification | Silica gel chromatography, recrystallization | Ambient | Appropriate solvents | Ensures product purity |

Alternative Methods and Innovations

- Enzymatic Esterification: Some studies explore enzymatic catalysis for ester formation to achieve higher selectivity and milder conditions, though specific data on this compound are limited.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and esterification steps, improving yields and reducing reaction times.

- Solid-Phase Synthesis: For related peptide-like compounds, solid-phase methods may be adapted to streamline synthesis and purification.

Research Findings and Analytical Data

- The compound exhibits stability when stored sealed in dry conditions at 2–8 °C.

- Safety data indicate it is harmful if swallowed and causes skin and eye irritation, necessitating proper handling protocols during synthesis.

- Analytical characterization typically includes:

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| NMR (1H and 13C) | Structural confirmation | Signals consistent with benzhydryl, furan, and amide protons and carbons |

| IR Spectroscopy | Functional group identification | Amide carbonyl (~1650 cm⁻¹), ester carbonyl (~1735 cm⁻¹), furan ring vibrations |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 378.38 (M+) |

| Elemental Analysis | Purity and composition | Consistent with C21H18N2O5 |

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Challenges/Notes |

|---|---|---|---|

| Amide bond formation | Carbodiimides (DCC, EDC), HOBt | Coupling amino and acid groups | Avoiding racemization, side reactions |

| Amino group protection | Benzyloxycarbonyl chloride (Cbz) | Protect amino functionality | Ensures selectivity in subsequent steps |

| Carboxylic acid activation | Thionyl chloride, oxalyl chloride | Formation of acid chloride | Sensitive to moisture, requires anhydrous conditions |

| Esterification | Benzhydryl alcohol, catalysts | Formation of benzhydryl ester | Mild conditions to preserve furan ring |

| Purification and characterization | Chromatography, recrystallization | Obtain pure compound | Removal of side products and unreacted reagents |

Chemical Reactions Analysis

Step 1: Preparation of 2-(Furan-2-yl)-2-oxoacetic Acid

-

Reaction : Condensation of furan-2-carboxaldehyde with glyoxalic acid under basic conditions (e.g., triethylamine or DBU) at 1 atm CO₂ pressure .

-

Mechanism : Base-mediated carboxylation generates the α-keto acid intermediate .

Step 2: Amidation with 2-Amino-2-oxoacetamide

-

Reaction : Coupling of 2-(furan-2-yl)-2-oxoacetic acid with 2-amino-2-oxoacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

-

Conditions : Room temperature, aprotic solvents (e.g., DMF or THF) .

Step 3: Esterification with Benzhydryl Alcohol

-

Reaction : Acid-catalyzed (e.g., H₂SO₄ or TsOH) esterification of the carboxylic acid intermediate with benzhydryl alcohol .

-

Key Feature : Selective protection of the carboxyl group without affecting the amide or furan moieties .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its ester, amide, and furan groups:

Hydrolysis of the Ester Group

-

Conditions : Acidic (HCl/MeOH) or basic (NaOH/H₂O) hydrolysis .

-

Products : Free carboxylic acid (2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid) and benzhydrol .

Nucleophilic Substitution at the Amide

-

Reaction : Reactivity with primary amines (e.g., benzylamine) under Mitsunobu conditions to form substituted ureas .

Furan Ring Functionalization

-

Electrophilic Aromatic Substitution : Bromination or nitration at the furan C5 position using NBS or HNO₃/H₂SO₄ .

-

Diels-Alder Reactivity : Furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Palladium-Catalyzed Cross-Coupling

-

Application : Suzuki-Miyaura coupling of halogenated furan derivatives with aryl boronic acids to install aryl groups at C3 .

Degradation and Stability

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder cleavage of the furan ring .

-

Photodegradation : UV light induces radical formation at the benzhydryl group, leading to ester bond cleavage .

Table 1: Key Synthetic Reactions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylation of furan-2-aldehyde | DBU, CO₂ (1 atm), 70°C | 85 | |

| Amide coupling | EDC/HOBt, DMF, rt | 78 | |

| Benzhydryl esterification | TsOH, toluene, reflux | 82 |

Table 2: Biological Activity

| Derivative | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |

|---|---|---|

| Benzhydryl ester | 4 | 8 |

| Hydrolyzed carboxylic acid | 2 | 4 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Benzhydryl derivatives have been explored for their potential anticancer properties. The furan moiety is known for its biological activities, including anti-inflammatory and anticancer effects. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, making benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate a candidate for further investigation in cancer therapy .

2. Enzyme Inhibition Studies

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural components can interact with active sites of enzymes, potentially leading to the development of new inhibitors for diseases related to enzyme dysfunctions, such as diabetes and obesity .

Biological Studies

1. Neuroprotective Effects

Research has suggested that compounds containing furan and benzhydryl groups can exhibit neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve reducing oxidative stress or modulating neurotransmitter systems .

2. Antimicrobial Activity

Preliminary studies indicate that benzhydryl derivatives possess antimicrobial properties. The furan ring may enhance the compound's ability to penetrate microbial membranes, thus exhibiting bactericidal or fungicidal effects. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the amino-oxoacetamido group can form hydrogen bonds with active site residues. The furan ring may participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives (Furan-Containing)

Example Compounds :

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole

Key Findings :

Comparison :

- Structural Differences : Replace benzhydryl ester with thiazole and hydrazone groups.

- Activity: While these derivatives exhibit potent antifungal and anticancer activity, Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate lacks reported biological data, highlighting a research gap.

Triazole-Sulfanyl-N-Acetamides (Furan-Containing)

Example Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide

Key Findings :

Comparison :

- Structural Differences: Triazole ring replaces the amino-oxoacetamido group; sulfanyl linker adds polarity.

- Implications : The triazole moiety may enhance metabolic stability compared to the hydrazone or ester groups in Benzhydryl derivatives.

Methyl Furan-2-yl Acetate Derivatives

Example Compounds :

- Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate

- Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate

Key Findings :

Comparison :

- Structural Differences : Methyl ester instead of benzhydryl ester; carbamoyl substituents at the furan-3 position.

- Physicochemical Properties: Smaller molecular weights (~250–300 g/mol) may improve solubility compared to this compound (378.38 g/mol).

Benzyl Furan-Containing Esters

Example Compound : Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

Key Findings :

Comparison :

- Bioavailability : Enhanced lipophilicity may favor membrane penetration but reduce aqueous solubility.

Biological Activity

Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate, with the molecular formula and CAS Number 69027-03-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antitumor and antimicrobial properties, supported by relevant case studies and research findings.

The compound has notable physicochemical properties:

- Molar Mass : 378.38 g/mol

- Density : 1.304 g/cm³ (predicted)

- pKa : 10.32 (predicted)

- Storage Conditions : Recommended at 2-8°C

- Irritant : Classified as an irritant .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzimidazole/benzothiazole nuclei have shown significant cytotoxic effects against various cancer cell lines, including human lung cancer cells (A549, HCC827, NCI-H358).

In a study involving newly synthesized compounds, several exhibited high antiproliferative activity in both two-dimensional (2D) and three-dimensional (3D) cell culture assays. Notably, the IC50 values for some compounds were reported as low as 6.26 μM in 2D assays, indicating strong potential for therapeutic application .

| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound 5 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

Antimicrobial Activity

The antimicrobial properties of Benzhydryl derivatives have also been investigated. Compounds with furan moieties have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests using broth microdilution methods have established a promising profile for these compounds .

The biological activity of this compound is believed to involve interactions with DNA and inhibition of DNA-dependent enzymes. This mode of action is critical for its antitumor efficacy, as it disrupts cellular proliferation by targeting the genetic material of cancer cells .

Case Studies and Research Findings

- Antitumor Efficacy : A study focused on the synthesis of furan derivatives demonstrated that certain compounds effectively inhibited tumor growth in vitro and showed lower toxicity profiles compared to existing chemotherapeutics. The results indicated that these compounds could serve as lead candidates for further development into anticancer drugs .

- Antimicrobial Testing : In another investigation, various furan derivatives were tested against bacterial strains, revealing that specific substitutions on the furan ring enhanced antibacterial activity. The findings suggested that modifications could optimize the pharmacological profile of these compounds for clinical use .

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate in synthesized batches?

- Methodological Answer: Utilize 1H and 13C NMR spectroscopy to confirm the presence of the furan and benzhydryl moieties by comparing spectral data with reference compounds. For example, 2-(furan-2-yl)-2-oxoacetic acid derivatives were characterized using NMR (Figures S61–S63) . Complement this with HPLC-DAD to assess purity and separate the active pharmaceutical ingredient (API) from impurities, as demonstrated in triazole derivative studies . Validate the method with spiked impurity samples to ensure resolution ≥1.5 for critical peak pairs.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a type P95 respirator in poorly ventilated areas .

- Storage: Maintain at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Spill Management: Avoid dust generation; clean spills with ethanol-dampened cloths and dispose as hazardous waste .

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing polar byproducts?

- Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution (e.g., hexane:ethyl acetate 70:30 → 50:50) to separate polar impurities.

- Recrystallization: Dissolve the crude product in hot ethanol and slowly add water to induce crystallization. Purity ≥97% has been achieved for similar furan-acetate derivatives .

- Preparative HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) for challenging separations, monitoring at 254 nm .

Advanced Research Questions

Q. How should researchers design forced degradation studies to assess the stability of this compound under various stress conditions?

- Methodological Answer:

- Stress Conditions:

- Acidic/Base Hydrolysis: 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidation: 3% H₂O₂ at 25°C for 6 hours.

- Photolysis: Expose to UV light (ICH Q1B guidelines) for 48 hours.

- Analysis: Use HPLC-DAD with a method validated for specificity and sensitivity. Quantify degradation products and compare with untreated samples. Forced degradation of similar triazole derivatives revealed ≤5% degradation under oxidative conditions . Confirm degradation pathways via LC-HRMS to identify fragments (e.g., m/z 234.068 for furan-related metabolites) .

Q. How can contradictions in spectroscopic data be resolved when characterizing this compound derivatives?

- Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, HSQC clarified carbon-proton correlations in 2-(furan-2-yl)acetate derivatives .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT) predictions.

- X-ray Crystallography: Resolve stereochemical ambiguities, as applied to structurally related acetamides .

- Cross-Platform Mass Spectrometry: Confirm molecular ions via HRMS (e.g., exact mass 234.068076) and fragment patterns .

Q. What methodologies are suitable for investigating the metabolic stability of this compound in in vitro hepatic models?

- Methodological Answer:

- Microsomal Assays: Incubate the compound with human liver microsomes (HLM) and NADPH at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₙₜ) using the half-life method.

- Metabolite Identification: Use HRMS to detect phase I/II metabolites. Reference analogs like 2-furylglyoxylic acid derivatives, which undergo hydroxylation and glucuronidation .

- CYP Inhibition Studies: Assess CYP450 isoform interactions using probe substrates (e.g., CYP3A4 with midazolam) to evaluate drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.